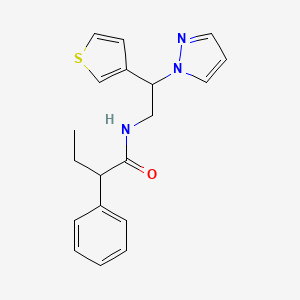
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide, also known as PTUPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is not fully understood, but it is believed to act on multiple targets in the body. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism in the body. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has also been found to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to have antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to have a wide range of biochemical and physiological effects. Some of the key effects of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide include:
1. Anti-tumor properties: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neuroprotective effects: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to protect neurons from damage and improve cognitive function in animal models of neurological disorders.
3. Cardioprotective effects: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to protect the heart from damage and improve cardiac function in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and produces high yields of pure product. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
However, there are also some limitations to the use of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide in lab experiments. The compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established. Additionally, the exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide. Some of the key areas of investigation include:
1. Further studies on the mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide: Understanding the exact targets and pathways involved in the effects of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide could help to identify new therapeutic targets for a range of diseases.
2. Clinical trials in humans: Further studies are needed to establish the safety and efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide in humans, which could lead to the development of new treatments for cancer, neurological disorders, and cardiovascular disease.
3. Investigation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide derivatives: Developing new derivatives of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide could help to identify compounds with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is a promising compound with a wide range of biochemical and physiological effects. The compound has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer research, neurological disorders, and cardiovascular disease. While there are some limitations to the use of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide in lab experiments, the compound has several advantages that make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide and to establish its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide involves a multi-step process that starts with the reaction of 2-bromoethyl pyrazole with thiophene-3-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-phenylbutyric acid to yield N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide. The synthesis process has been optimized to produce high yields of pure N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the key areas of research where N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been studied include:
1. Cancer Research: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to have anti-tumor properties and has been investigated for its potential use in cancer treatment.
2. Neurological Disorders: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been found to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular disease.
properties
IUPAC Name |
2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-17(15-7-4-3-5-8-15)19(23)20-13-18(16-9-12-24-14-16)22-11-6-10-21-22/h3-12,14,17-18H,2,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPJQLDVDLNADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)

![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2911375.png)
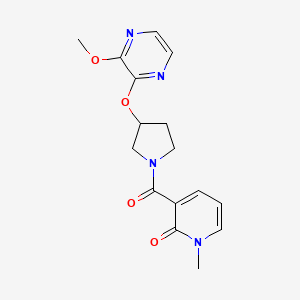
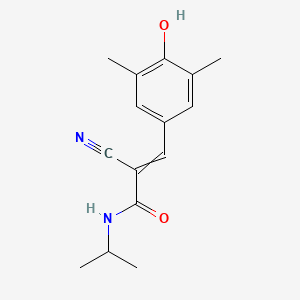

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)

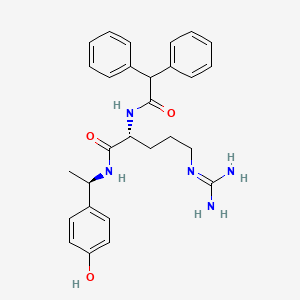
![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)
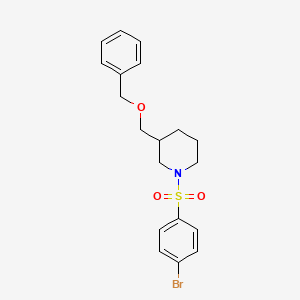
![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)
![2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2911394.png)